molecular formula C11H9FN4S B12917684 2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide

Cat. No.: B12917684
M. Wt: 248.28 g/mol
InChI Key: GKBPQEYFPJLCRY-GIDUJCDVSA-N
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Description

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of hydrazones. It is characterized by the presence of a fluoro-substituted isoquinoline ring and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-fluoroisoquinoline-1-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted isoquinoline derivatives .

Scientific Research Applications

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloroisoquinolin-1-yl)methylene)hydrazinecarbothioamide
  • 2-((5-Bromoisoquinolin-1-yl)methylene)hydrazinecarbothioamide
  • 2-((5-Methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide

Uniqueness

2-((5-Fluoroisoquinolin-1-yl)methylene)hydrazinecarbothioamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9FN4S

Molecular Weight

248.28 g/mol

IUPAC Name

[(E)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H9FN4S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+

InChI Key

GKBPQEYFPJLCRY-GIDUJCDVSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)F

Canonical SMILES

C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)F

Origin of Product

United States

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